Diesaconitine
Overview
Description
Diesaconitine, also known as Jesaconitine, is a diterpenoid alkaloid derived from the Aconitum species. It is an analog of Aconitine and shares similar structural features and biological activities. This compound is known for its potent pharmacological effects, including analgesic, anti-inflammatory, and cardiotonic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diesaconitine involves several steps, starting from naturally occurring precursors. The process typically includes the extraction of Aconitine from Aconitum plants, followed by chemical modifications to introduce specific functional groups. Key steps in the synthesis include hydroxylation, esterification, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry have enabled the development of more efficient methods for producing this compound. These methods often involve the use of advanced catalysts and optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diesaconitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially leading to new analogs with unique properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially distinct pharmacological properties .
Scientific Research Applications
Diesaconitine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of diterpenoid alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Explored for its analgesic and anti-inflammatory properties, as well as its potential use in treating cardiac conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Diesaconitine exerts its effects primarily by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons. This interaction leads to the modulation of ion flow, which can affect cellular excitability and signal transmission. Additionally, this compound has been shown to influence mitochondrial function and induce apoptosis in certain cell types .
Comparison with Similar Compounds
Aconitine: Shares a similar structure and pharmacological profile with Diesaconitine but is known for its higher toxicity.
Lappaconitine: Another diterpenoid alkaloid with analgesic and anti-inflammatory properties, but with a different mechanism of action.
Hypaconitine: Similar in structure but differs in its specific biological activities and toxicity profile.
Uniqueness of this compound: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its relatively lower toxicity compared to Aconitine makes it a more attractive candidate for therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO12/c1-8-36-15-32(16-42-3)21(38)13-22(44-5)34-20-14-33(41)29(47-31(40)18-9-11-19(43-4)12-10-18)23(20)35(48-17(2)37,28(39)30(33)46-7)24(27(34)36)25(45-6)26(32)34/h9-12,20-30,38-39,41H,8,13-16H2,1-7H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29-,30+,32+,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTJNQWIXFSPLC-DMCHUPBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16298-90-1 | |
Record name | Jesaconitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JESACONITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AR7G4VMN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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